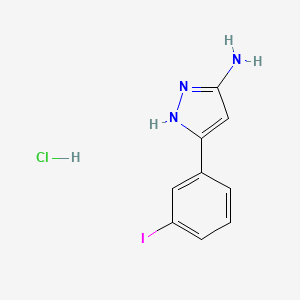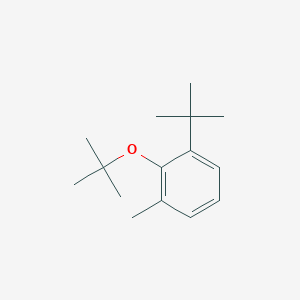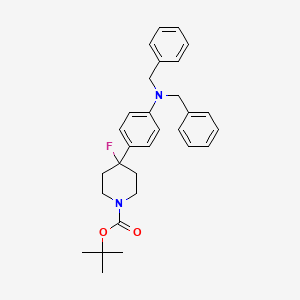
(4-Chlorophenyl)(3-nitrophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(3-nitrophenyl)sulfane is an organic compound with the molecular formula C12H8ClNO2S It is characterized by the presence of a sulfane group (–S–) linking a 4-chlorophenyl group and a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-nitrophenyl)sulfane typically involves the reaction of 4-chlorothiophenol with 3-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(3-nitrophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(3-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(3-nitrophenyl)sulfane depends on its specific application. In biological systems, it may interact with cellular targets through its sulfane and nitro groups. These interactions can lead to the modulation of enzymatic activities or the disruption of cellular processes. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chlorophenyl)(4-nitrophenyl)sulfane
- (4-Chlorophenyl)(2-nitrophenyl)sulfane
- (4-Chlorophenyl)(4-nitrophenyl)sulfane
Uniqueness
(4-Chlorophenyl)(3-nitrophenyl)sulfane is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other related compounds.
Propiedades
Fórmula molecular |
C12H8ClNO2S |
|---|---|
Peso molecular |
265.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H |
Clave InChI |
NNZLSWDQJWPDLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)









